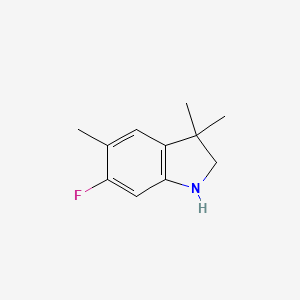![molecular formula C13H23BrO B13068753 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group attached to a cyclopentyl ring, which is further connected to a methylcyclohexane ring through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane typically involves the following steps:
Bromination: The bromomethyl group is introduced to the cyclopentyl ring through a bromination reaction. This can be achieved by reacting cyclopentylmethanol with hydrobromic acid (HBr) in the presence of a catalyst.
Etherification: The bromomethylcyclopentyl intermediate is then reacted with 3-methylcyclohexanol in the presence of a base such as sodium hydride (NaH) to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Major Products Formed
Substitution: Depending on the nucleophile used, products such as hydroxymethylcyclopentyl ethers, cyanomethylcyclopentyl ethers, or aminomethylcyclopentyl ethers can be formed.
Oxidation: Products such as cyclopentylmethanol derivatives or cyclopentanone derivatives can be obtained.
Scientific Research Applications
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to study enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the cycloalkane rings provide structural stability and hydrophobic interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
1-([1-(Bromomethyl)cyclopentyl]oxy)-3-ethylcyclohexane: Similar in structure but with an ethyl group instead of a methyl group on the cyclohexane ring.
1-(Bromomethyl)-1-(cyclopentyloxy)cyclopentane: Similar in structure but with a different cycloalkane ring.
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-[1-(bromomethyl)cyclopentyl]oxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-6-12(9-11)15-13(10-14)7-2-3-8-13/h11-12H,2-10H2,1H3 |
InChI Key |
UJZIASVLWDDLSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC2(CCCC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068670.png)

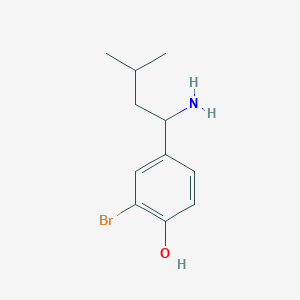
![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
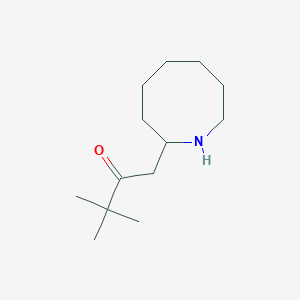
![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
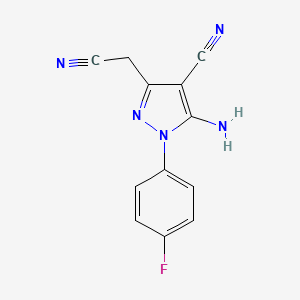
![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
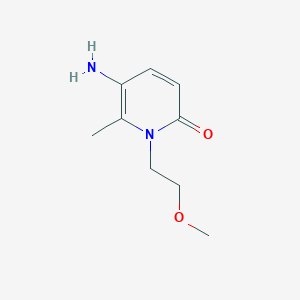
![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
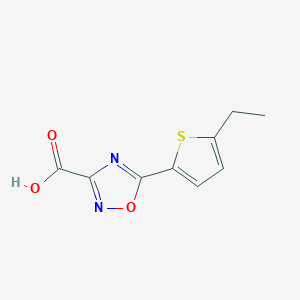
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
